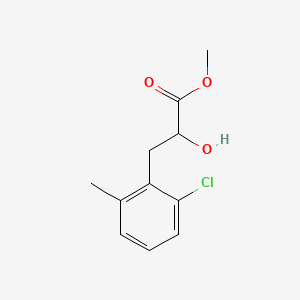
Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and a hydroxypropanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 3-(2-chloro-6-methylphenyl)-2-oxopropanoate or 3-(2-chloro-6-methylphenyl)-2-carboxypropanoate.
Reduction: Formation of 3-(2-chloro-6-methylphenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and hydroxy groups play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid
- Methyl 3-(2-chloro-6-methylphenyl)-2-oxopropanoate
- 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanol
Uniqueness
Methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group makes it more lipophilic compared to its acid counterpart, potentially enhancing its ability to cross biological membranes.
Eigenschaften
Molekularformel |
C11H13ClO3 |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
methyl 3-(2-chloro-6-methylphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13ClO3/c1-7-4-3-5-9(12)8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |
InChI-Schlüssel |
TZYWAONIGMDXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)CC(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


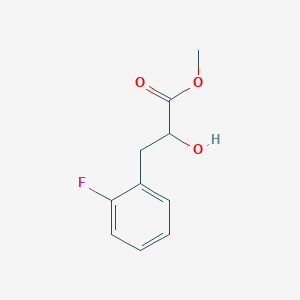
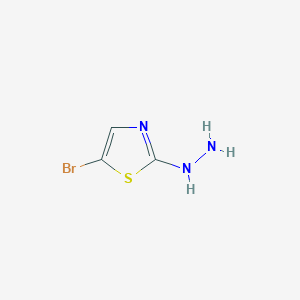

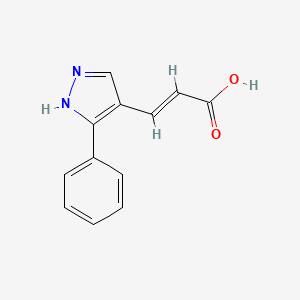
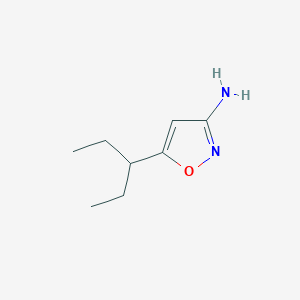
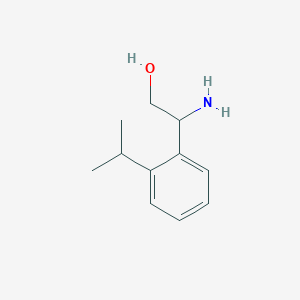
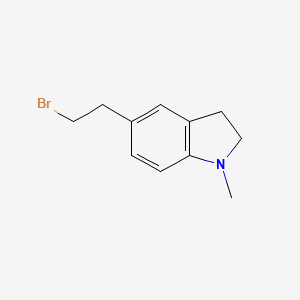

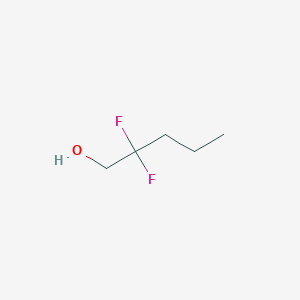
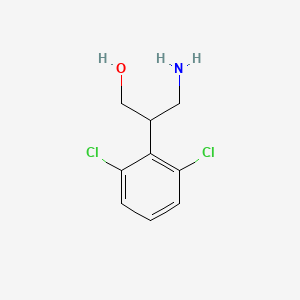
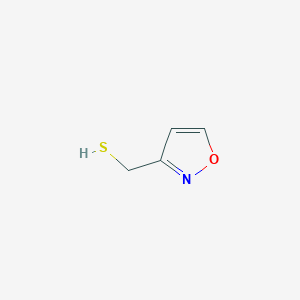
![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
![{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
![2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13609803.png)
